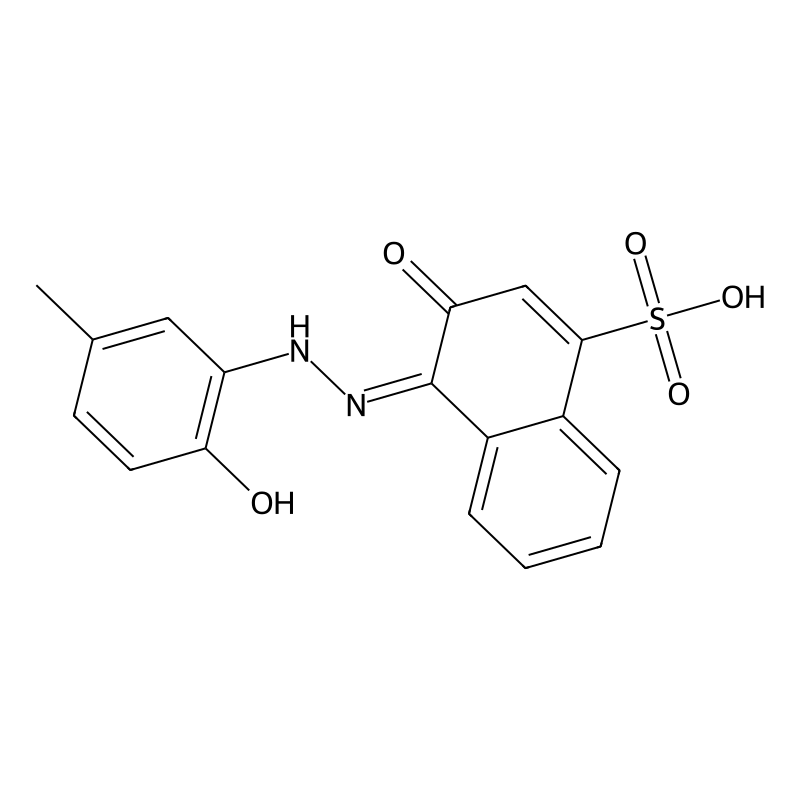

Calmagite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Calmagite (3-hydroxy-4-(2-hydroxy-5-methylphenylazo)-1-naphthalenesulfonic acid) is a synthetic organic azo dye widely utilized as a metallochromic indicator in analytical chemistry, particularly for the complexometric titration of calcium and magnesium ions with EDTA. Functioning effectively within an optimal pH range of 9 to 11, the indicator forms a red complex with divalent metal ions and transitions to a distinct blue color upon displacement by EDTA at the titration endpoint. Its structural design ensures high aqueous solubility and stability, making it a critical reagent for water hardness testing, environmental monitoring, and biological fluid analysis where precise divalent cation quantification is required [1].

While Eriochrome Black T (EBT) is the most common historical substitute for complexometric titrations, substituting Calmagite with EBT introduces significant process inefficiencies and reproducibility risks. EBT is highly unstable in aqueous solutions, degrading rapidly and requiring fresh preparation to avoid titration errors. Furthermore, EBT exhibits a more gradual, less distinct color transition at the endpoint. This lack of sharpness can lead to volumetric errors during manual or photometric titrations. Calmagite’s indefinite aqueous stability and sharper chromatic transition make it the superior choice for procurement, ensuring consistent assay performance and reduced operational overhead [1].

Aqueous Solution Shelf Life and Reagent Stability

Calmagite was specifically developed to overcome the severe instability of Eriochrome Black T in aqueous environments. While standard aqueous EBT indicator solutions degrade within days and must be freshly prepared to avoid titration errors, Calmagite aqueous solutions remain stable indefinitely without loss of indicator performance. This dramatic difference in shelf life eliminates the need for frequent reagent preparation, reducing both labor and chemical waste in high-throughput analytical laboratories [1].

| Evidence Dimension | Aqueous Solution Shelf Life |

| Target Compound Data | Stable indefinitely (>12 months) |

| Comparator Or Baseline | Eriochrome Black T (< 1 week) |

| Quantified Difference | >50x increase in usable shelf life |

| Conditions | Standard aqueous indicator preparation stored at room temperature |

Eliminates the need for continuous reagent preparation, directly reducing labor costs and minimizing the risk of using degraded indicators in critical assays.

Differential Affinity for Magnesium over Calcium

The precision of a complexometric titration depends heavily on the indicator's relative affinity for different metal ions. Calmagite forms red complexes with both calcium and magnesium; however, its formation constant with magnesium is approximately 100 times greater than its formation constant with calcium. This high relative selectivity ensures that during an EDTA titration, calcium is complexed by EDTA first, followed by a sharp, definitive displacement of magnesium from the Calmagite-Mg complex, yielding a highly accurate endpoint [1].

| Evidence Dimension | Relative Formation Constant |

| Target Compound Data | Mg formation constant is ~100x greater than Ca |

| Comparator Or Baseline | Calcium formation constant (Baseline) |

| Quantified Difference | 100-fold higher affinity for Mg2+ over Ca2+ |

| Conditions | Aqueous solution at pH 10 |

Ensures a sharp, sequential displacement during EDTA titration, preventing premature color changes and volumetric inaccuracies.

Endpoint Chromatic Transition Sharpness

In manual and photometric titrations, the clarity of the indicator's color change directly dictates the precision of the assay. Calmagite provides a sharp, immediate transition from wine red (metal-bound) to a distinct sky blue (free indicator) at the titration endpoint. In contrast, Eriochrome Black T often yields a muddy or gradual transition, especially in the presence of trace impurities or varying pH levels. The superior chromatic sharpness of Calmagite minimizes subjective interpretation errors and improves the reproducibility of total hardness measurements [1].

| Evidence Dimension | Chromatic Transition Profile |

| Target Compound Data | Sharp, immediate transition (wine red to sky blue) |

| Comparator Or Baseline | Eriochrome Black T (Gradual, less distinct transition) |

| Quantified Difference | Elimination of gradual intermediate color phases |

| Conditions | Complexometric titration of Mg/Ca with EDTA at pH 10 |

Improves the reproducibility and accuracy of manual titrations by removing subjective ambiguity at the endpoint.

High-Throughput Water Hardness Testing

Because Calmagite solutions are stable indefinitely and provide a sharper endpoint, it is a highly efficient indicator for industrial and municipal water treatment facilities conducting daily high-throughput total hardness (Ca/Mg) assays via EDTA titration [1].

Automated Photometric Titrations

The distinct, sharp chromatic transition from red to blue makes Calmagite highly suitable for automated photometric titration systems, where gradual color changes can cause algorithmic errors in endpoint detection [1].

Biological Fluid Magnesium Analysis

Due to its ~100-fold higher formation constant for magnesium over calcium, Calmagite is utilized in spectrophotometric assays to determine free or ionic magnesium concentrations in biological materials and clinical samples where calcium is also present [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 67 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 65 of 67 companies with hazard statement code(s):;

H315 (98.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

Explore Compound Types